molecular formula C8H13N B1355124 2,2-Dimethylhex-5-enenitrile CAS No. 84173-95-5

2,2-Dimethylhex-5-enenitrile

Cat. No. B1355124
CAS RN: 84173-95-5
M. Wt: 123.2 g/mol
InChI Key: FMYANDVTIGLEES-UHFFFAOYSA-N
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Description

“2,2-Dimethylhex-5-enenitrile” is a chemical compound with the molecular formula C8H13N . It has a molecular weight of 123.20 g/mol .


Synthesis Analysis

The synthesis of “2,2-Dimethylhex-5-enenitrile” involves the use of lithium aluminium tetrahydride in diethyl ether . The reaction conditions vary, including heating, reflux, and maintaining an inert atmosphere . The yield of the reaction also varies depending on the specific conditions .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylhex-5-enenitrile” contains a total of 21 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .

Scientific Research Applications

Photocycloaddition and Chemical Reactions

2,2-Dimethylhex-5-enenitrile has been studied in the context of photocycloaddition, a process where light energy facilitates the addition of molecules. In research conducted by Margaretha et al. (2007), 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one was shown to undergo photocycloaddition with compounds including 2-chloroacrylonitrile, demonstrating the reactivity and utility of these molecules in organic synthesis (Margaretha et al., 2007).

Precursors to Various Compounds

5-Hydroxypent-2-enenitriles, related to 2,2-Dimethylhex-5-enenitrile, have been identified as precursors for several classes of compounds with both synthetic and biological interests. Zhang et al. (2013) discussed the potential of these compounds to form dihydropyranones, dienenitriles, or functionalized naphthalenes, emphasizing their versatility in chemical synthesis (Zhang et al., 2013).

Molecular Structure and Reactivity Studies

The molecular structure and reactivity of similar derivatives, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, have been investigated to understand their low reactivity compared to other derivatives. Jasiński et al. (2016) provided insights into the zwitterionic nature of these molecules, contributing to the understanding of donor–π–acceptor push–pull molecules (Jasiński et al., 2016).

Synthesis of Antimicrobial Fluorescent Dyes

Research into the synthesis of potential antimicrobial dyes using 2,2-Dimethylhydrazonebut-2-enenitriles and related compounds has been conducted by Maryasov et al. (2021). This study aimed to create new dyes from polymethine-nitrile dyes, demonstrating the applicability of these compounds in developing new materials with biological relevance (Maryasov et al., 2021).

Copper(II) Acetate Reactions

2-[(2-Arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitrile, a compound related to 2,2-Dimethylhex-5-enenitrile, has been used in reactions with copper(II) acetate. Yun and Kim (2002) studied these reactions, resulting in the synthesis of novel compounds like 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles, highlighting the role of these enenitriles in metal-catalyzed syntheses (Yun & Kim, 2002).

Photoionization Mass Spectrometric Measurements

In combustion chemistry, 2,5-Dimethylhexane, which shares structural similarities with 2,2-Dimethylhex-5-enenitrile, has been studied using photoionization mass spectrometry. Research by Rotavera et al. (2014) provided insights into the reaction pathways relevant to the low-temperature autoignition chemistry of such compounds, contributing to our understanding of fuel combustion processes (Rotavera et al., 2014).

Quantum Chemical Investigation of Charge-Transport Properties

Irfan et al. (2015) conducted an in-depth quantum chemical investigation of the electro-optical and charge-transport properties of a compound structurally similar to 2,2-Dimethylhex-5-enenitrile. This study explored the molecular geometries, absorption, fluorescence wavelengths, and charge-transport behavior, demonstrating the potential of such compounds in electronic material applications (Irfan et al., 2015).

Synthesis of Uranium(III) Complexes

Kraft et al. (2010) synthesized uranium(III) diiodide derivatives using hydrotris(3,5-dimethylpyrazolyl)borate uranium(III) and 2,2'-bipyridine. This research illustrates the use of complex enenitrile-containing compounds in inorganic chemistry, particularly in the synthesis of low-valent uranium complexes (Kraft et al., 2010).

properties

IUPAC Name

2,2-dimethylhex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-4-5-6-8(2,3)7-9/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYANDVTIGLEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517773
Record name 2,2-Dimethylhex-5-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-5-enenitrile

CAS RN

84173-95-5
Record name 2,2-Dimethylhex-5-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MF Semmelhack, JW Herndon - Organometallics, 1983 - ACS Publications
Reactive carbanions add to (j; 4-l, 3-cyclohexadiene) tricarbonyliron (0) to produce intermediates that can be protonated to give 2-or 3-substituted cyclohexenes as the major products. …
Number of citations: 105 pubs.acs.org
T Cochet, V Bellosta, D Roche, JY Ortholand… - scholar.archive.org
Infrared (IR) spectra were recorded on a Bruker TENSORTM 27 (IRFT) on an ATR plate, wave numbers are indicated in cm− 1. NMR was performed on a Bruker Avance-1 400 …
Number of citations: 0 scholar.archive.org
S Sanjaya, S Chiba - Tetrahedron, 2011 - Elsevier
PhI(OAc) 2 -mediated iminobromination was developed starting from alkenyl carbonitriles and Grignard reagents. The present transformation is carried out by a sequence of …
Number of citations: 17 www.sciencedirect.com

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